molecular formula C18H16N4O7 B2824665 4-nitro-N-[5-(3,4,5-trimethoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide CAS No. 891116-91-9

4-nitro-N-[5-(3,4,5-trimethoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide

Cat. No.: B2824665
CAS No.: 891116-91-9
M. Wt: 400.347
InChI Key: XJZRCQPBTVIJMO-UHFFFAOYSA-N
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Description

4-nitro-N-[5-(3,4,5-trimethoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide is a complex organic compound that features a nitro group, a trimethoxyphenyl group, and an oxadiazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-nitro-N-[5-(3,4,5-trimethoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide typically involves multiple steps:

    Formation of the Oxadiazole Ring: This can be achieved by reacting hydrazides with carboxylic acids or their derivatives under dehydrating conditions.

    Introduction of the Trimethoxyphenyl Group: This step involves the reaction of the oxadiazole intermediate with 3,4,5-trimethoxybenzoyl chloride in the presence of a base such as triethylamine.

    Nitration: The final step involves the nitration of the benzamide derivative using a nitrating agent like nitric acid in the presence of sulfuric acid.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This might involve continuous flow reactors and automated systems to ensure consistent reaction conditions and efficient production.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The nitro group can undergo reduction to form an amine group.

    Reduction: The compound can be reduced to form various derivatives, depending on the conditions and reagents used.

    Substitution: The trimethoxyphenyl group can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen in the presence of a palladium catalyst can be used.

    Substitution: Electrophilic aromatic substitution can be facilitated by reagents like bromine or chlorinating agents.

Major Products

    Reduction Products: Amino derivatives of the original compound.

    Substitution Products: Halogenated derivatives depending on the substituent introduced.

Scientific Research Applications

4-nitro-N-[5-(3,4,5-trimethoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide has shown promise in various fields:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential as an antimicrobial agent.

    Medicine: Investigated for its anticancer properties, particularly its ability to inhibit certain enzymes and pathways involved in cancer cell proliferation.

Mechanism of Action

The compound exerts its effects primarily through the inhibition of specific enzymes and pathways. For example, it may inhibit tubulin polymerization, which is crucial for cell division, thereby exhibiting anticancer activity. The trimethoxyphenyl group is known to interact with various molecular targets, enhancing the compound’s bioactivity.

Comparison with Similar Compounds

Similar Compounds

    4-nitro-N-(3,4,5-trimethoxyphenyl)benzamide: Similar structure but lacks the oxadiazole ring.

    N-(4-nitrophenyl)-5-(3,4,5-trimethoxyphenyl)-1,3,4-oxadiazole-2-carboxamide: Similar but with a carboxamide group instead of a benzamide group.

Uniqueness

4-nitro-N-[5-(3,4,5-trimethoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide is unique due to the presence of both the oxadiazole ring and the trimethoxyphenyl group, which confer distinct chemical and biological properties. This combination enhances its potential as a multifunctional agent in medicinal chemistry.

Properties

IUPAC Name

4-nitro-N-[5-(3,4,5-trimethoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16N4O7/c1-26-13-8-11(9-14(27-2)15(13)28-3)17-20-21-18(29-17)19-16(23)10-4-6-12(7-5-10)22(24)25/h4-9H,1-3H3,(H,19,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XJZRCQPBTVIJMO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1OC)OC)C2=NN=C(O2)NC(=O)C3=CC=C(C=C3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16N4O7
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

400.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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